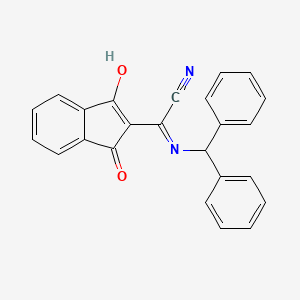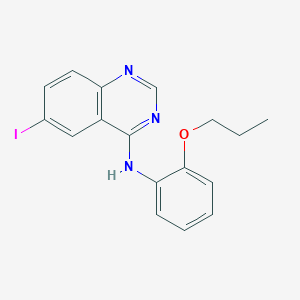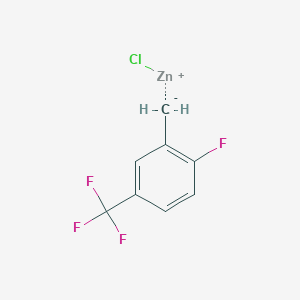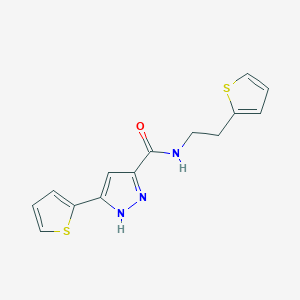
5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of thiophene derivatives with pyrazole intermediates. One common method involves the use of a transition metal-free, versatile [4+1] route . This method allows for the efficient formation of the pyrazole ring with thiophene substituents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the thiophene substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings.
Scientific Research Applications
5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective cannabinoid-1 receptor antagonist, which could have implications in the treatment of obesity and metabolic disorders.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic solar cells and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a cannabinoid-1 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological processes related to appetite and energy balance . The compound’s structure allows it to interact with the receptor through van der Waals forces and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-thiophen-2-yl pyrazole derivatives: These compounds share the pyrazole and thiophene moieties and are also studied for their biological activities.
2-(thiophen-2-yl)ethyl derivatives: These compounds have similar thiophene substituents and are used in various applications, including materials science and medicinal chemistry.
Uniqueness
5-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C14H13N3OS2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-(2-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N3OS2/c18-14(15-6-5-10-3-1-7-19-10)12-9-11(16-17-12)13-4-2-8-20-13/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17) |
InChI Key |
DJPMNCRBXOKOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


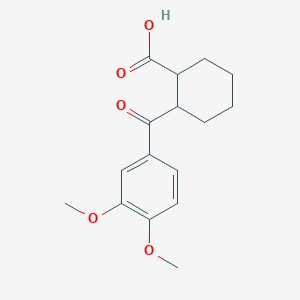
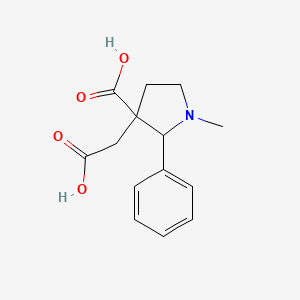
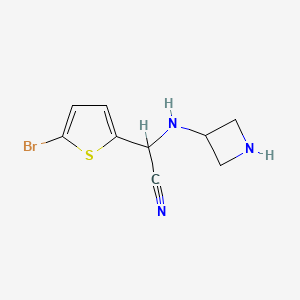
![8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14876030.png)
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B14876031.png)
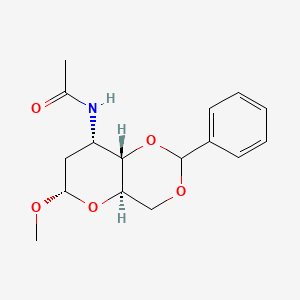
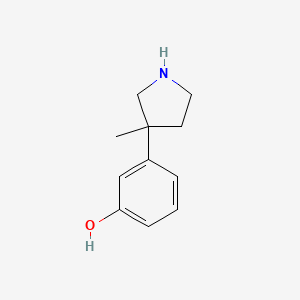
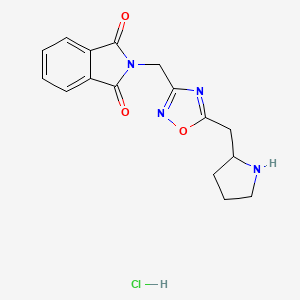
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14876052.png)

![N-cyclopentyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14876079.png)
